

In-Depth Toxicological Profile of Benzyl Laurate

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Compound of Interest

Compound Name: Benzyl laurate

Cat. No.: B086544

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzyl laurate (CAS No. 140-25-0), the ester of benzyl alcohol and lauric acid, is a versatile ingredient utilized in the cosmetic and fragrance industries as an emollient, solvent, and fragrance component.[1][2] Its toxicological profile is of paramount importance for ensuring the safety of consumer products. This technical guide provides a comprehensive overview of the available toxicological data on **benzyl laurate**, including quantitative data, detailed experimental protocols, and an examination of its metabolic fate. In instances where direct data on **benzyl laurate** is limited, a read-across approach has been employed, utilizing data from structurally related benzyl derivatives such as benzyl alcohol, benzyl acetate, and benzyl benzoate. This approach is consistent with established practices in regulatory safety assessments.[3][4]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C19H30O2	[5]
Molecular Weight	290.44 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[6]
Odor	Mild, pleasant	[6]

Toxicological Data Summary

The available toxicological data for **benzyl laurate** and its structural analogues are summarized below.

Acute Toxicity

Oral LD50

An acute oral toxicity study in rats established a low order of acute toxicity for **benzyl laurate**.

Test Substance	Species	Guideline	LD50 (mg/kg bw)	Results	Reference
Benzyl Laurate	Rat	Similar to OECD 401	> 5000	No mortality or signs of toxicity observed.	[7]

Experimental Protocol: Acute Oral Toxicity (based on OECD 401)

A limit test is often conducted for substances with expected low toxicity.[8]

- Test System: Young adult rats (e.g., Sprague-Dawley strain), typically 5 males and 5 females.[3][8]
- Administration: A single dose of the test substance is administered by oral gavage. For a limit test, a dose of 5000 mg/kg body weight is used.[8] The substance is often dissolved in a suitable vehicle like corn oil.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[8]

Skin Irritation

Direct quantitative data for skin irritation of **benzyl laurate** is not readily available in the public domain. However, it is generally considered to be non-irritating.[9] A read-across from benzyl benzoate, which is slightly irritating to rabbit skin, can be considered.[6]

Experimental Protocol: Acute Dermal Irritation (based on OECD 404)

- Test System: Albino rabbits, at least 3 animals.[2]
- Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive dressing for 4 hours.[2][10]
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]
- Scoring: The reactions are scored according to a standardized system (e.g., Draize scale). The Primary Irritation Index (PII) is calculated. A PII of 0 indicates no irritation.[10]

Eye Irritation

Similar to skin irritation, specific quantitative eye irritation data for **benzyl laurate** is limited. Benzyl benzoate is reported to be slightly irritating to the rabbit eye.[6]

Experimental Protocol: Acute Eye Irritation (based on OECD 405)

- Test System: Albino rabbits, initially one animal, with confirmation in additional animals if necessary.[11][12]
- Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[11][12]
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[11]
- Scoring: Ocular lesions are scored according to a standardized scale.

Skin Sensitization

No specific skin sensitization studies on **benzyl laurate** were identified. Benzyl alcohol is considered a rare sensitizer in humans.[\[13\]](#)[\[14\]](#) Benzyl benzoate is described as a slight to moderate skin sensitizer.[\[6\]](#)

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD 429)

The LLNA is the preferred method for assessing skin sensitization potential.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Test System: Mice (e.g., CBA/J strain), typically 4-5 animals per group.[\[15\]](#)[\[19\]](#)
- Application: The test substance is applied topically to the dorsum of each ear for three consecutive days.[\[19\]](#)
- Methodology: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and lymphocyte proliferation is measured by scintillation counting.[\[15\]](#)[\[19\]](#)
- Endpoint: The Stimulation Index (SI) is calculated as the ratio of proliferation in the test group to the vehicle control group. An SI ≥ 3 is considered a positive result.[\[17\]](#)

Mutagenicity

No direct mutagenicity data for **benzyl laurate** was found. However, benzyl benzoate and benzyl acetate have been tested and found to be negative in the Ames test.[\[20\]](#)[\[21\]](#) A study on several benzyl derivatives indicated that mutagenicity is associated with specific substituents (e.g., nitro groups) that are not present in **benzyl laurate**.[\[22\]](#)

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)

- Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[\[14\]](#)[\[23\]](#)[\[24\]](#)
- Methodology: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver). The test substance is incubated with the bacterial strains in a suitable medium.[\[23\]](#)[\[24\]](#)

- Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in a selective medium) is counted. A significant, dose-related increase in the number of revertants compared to the negative control indicates a mutagenic potential.[25]

Repeated Dose Toxicity

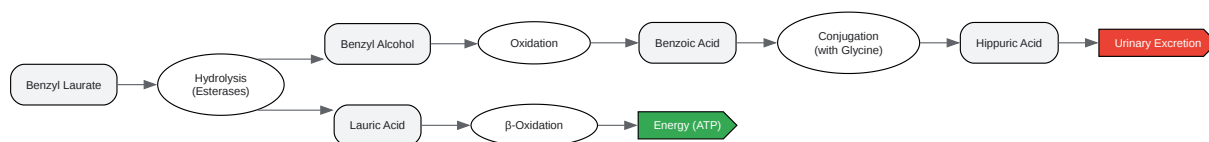
Specific repeated dose toxicity data for **benzyl laurate** is not available. For benzyl benzoate, a 90-day dermal toxicity study in rats showed no systemic toxicity up to the limit dose of 1000 mg/kg/day.[6] Oral studies on benzyl benzoate and its metabolites indicate that toxic effects only occur at high doses.[6]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

- Test System: Rats, at least 10 males and 10 females per dose group.[1][9][26]
- Administration: The test substance is administered daily in graduated doses to several groups for 90 days, typically via oral gavage or in the diet.[1][9][26]
- Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematology, clinical chemistry, and urinalysis are performed.[1][9][26]
- Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.[1][9][26]
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Metabolic Pathway

Benzyl laurate is expected to be metabolized through hydrolysis to benzyl alcohol and lauric acid. This is a common metabolic pathway for benzyl esters. Benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine. Lauric acid is a fatty acid that is readily metabolized through beta-oxidation.

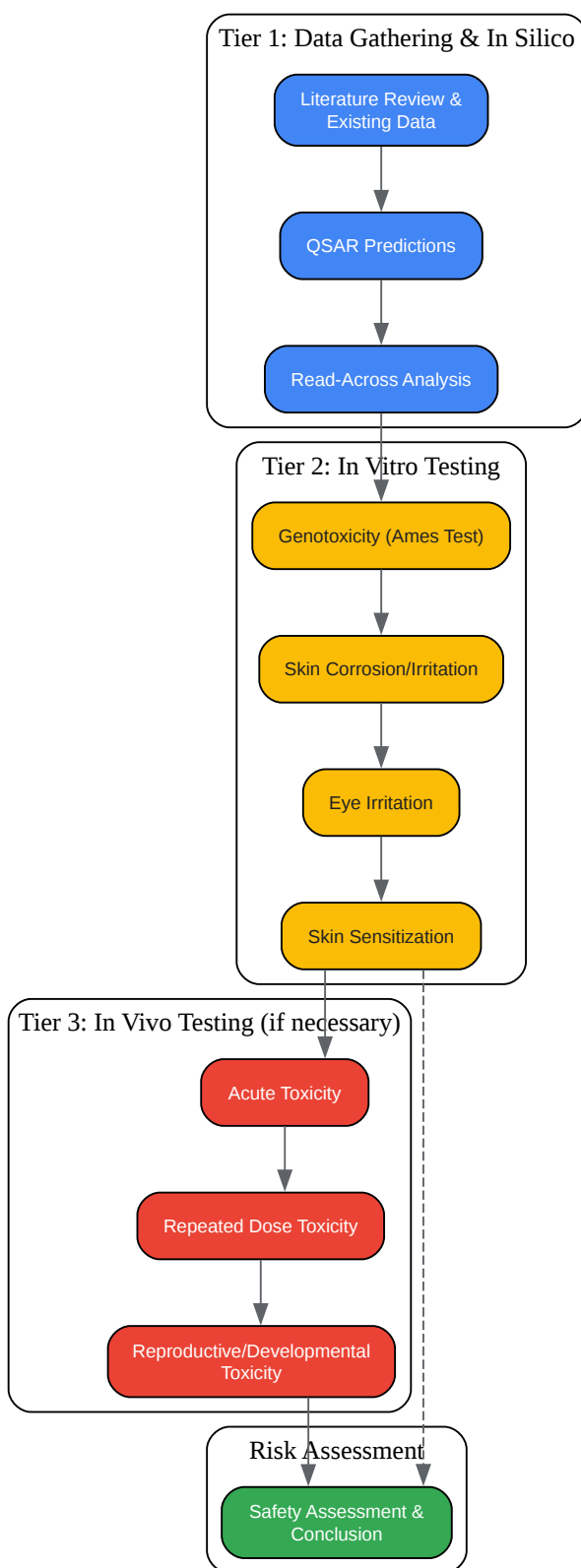


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Metabolic pathway of **benzyl laurate**.

Experimental Workflow for Safety Assessment

A typical workflow for the safety assessment of a cosmetic ingredient like **benzyl laurate** involves a tiered approach, starting with existing data and in silico predictions, followed by in vitro and, if necessary, in vivo testing.



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Tiered safety assessment workflow.

Conclusion

Based on the available data, **benzyl laurate** exhibits a low order of acute oral toxicity. While specific data for other toxicological endpoints are limited for **benzyl laurate** itself, the extensive data on its close structural analogues—benzyl alcohol, benzyl acetate, and benzyl benzoate—support a low overall toxicological concern. These related substances are generally found to be, at most, slightly irritating to the skin and eyes and have a low potential for skin sensitization. They are not considered to be mutagenic. The metabolism of **benzyl laurate** is expected to proceed via hydrolysis to well-characterized endogenous substances. This comprehensive toxicological profile, supported by the principle of read-across, indicates that **benzyl laurate** is safe for its intended use in cosmetic and fragrance products under the current practices of use and concentration.

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